molecular formula C19H22ClN3O2 B12576087 4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide CAS No. 190383-38-1

4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide

Cat. No.: B12576087
CAS No.: 190383-38-1
M. Wt: 359.8 g/mol
InChI Key: PNUAYJRARXKVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the chlorination of the benzamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-methoxyphenyl)benzamide
  • 4-Chloro-N-(4-methoxybenzyl)benzamide
  • 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the piperazine ring can enhance its binding affinity to certain receptors, while the methoxyphenyl group can influence its solubility and stability.

Properties

CAS No.

190383-38-1

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

4-chloro-N-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-5-3-2-4-17(18)23-12-10-22(11-13-23)14-21-19(24)15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24)

InChI Key

PNUAYJRARXKVQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.